molecular formula C5H3Br2N B019318 2,5-Dibromopyridine CAS No. 624-28-2

2,5-Dibromopyridine

Cat. No. B019318
CAS RN: 624-28-2
M. Wt: 236.89 g/mol
InChI Key: ZHXUWDPHUQHFOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-Dibromopyridine and related compounds has been explored through various methods, including direct bromination and radical decarboxylative bromination processes. Romero and Ziessel (1995) reported a selective synthesis approach for 5-bromo and 5,5'-dibrominated derivatives by direct bromination of 2,2'-bipyridine hydrobromide salt (Romero & Ziessel, 1995). Another method by Schwab et al. (2002) involves Stille coupling of 2,5-dibromopyridine with trimethylstannylpyridine to obtain 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, offering an efficient synthesis route for metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).

Molecular Structure Analysis

The molecular structure of 2,5-Dibromopyridine has been the subject of various studies, including theoretical and vibrational analyses. Koç (2014) conducted ab initio Hartree-Fock and density functional B3LYP method studies to analyze the molecular structure and vibrational spectra, providing insights into the optimized geometry, theoretical vibration frequencies, and intensities (Koç, 2014).

Chemical Reactions and Properties

2,5-Dibromopyridine is a versatile compound that undergoes various chemical reactions, offering a pathway to synthesize a wide range of organic molecules. The selective monolithiation of 2,5-dibromopyridine with butyllithium to target either the 2-position or the 5-position showcases the compound's reactivity and potential for functional group modifications (Wang et al., 2000).

Scientific Research Applications

  • Synthesis of Liquid Crystals : 2,5-dibromopyridine-based liquid crystals can be synthesized using various bromine reactivities, offering potential applications in electronics and photonics (Getmanenko, Twieg, & Ellman, 2006).

  • Metal-Complexing Molecular Rods : Efficient syntheses of brominated bipyridines and bipyrimidines enable the preparation of metal-complexing molecular rods, which are important in chemical applications (Schwab, Fleischer, & Michl, 2002).

  • Synthesis of Bioactive Compounds : 2,5-dibromopyridine is used in the synthesis of 2-aminopyridines, which are valuable for producing bioactive natural products and medicinal compounds (Bolliger, Oberholzer, & Frech, 2011).

  • Antibacterial and Antifungal Properties : Derivatives of 3,5-dibromopyridine, such as 3,5-bis(2,5-dimethylphenyl)pyridine, have shown promising bioactivity against bacteria and fungi (Akram et al., 2020).

  • Organic Synthesis and Catalysis : The study of platinum complexes of trisubstituted terpyridines provides insights into their potential applications in organic synthesis and catalysis (Huo, Arulsamy, & Hoberg, 2011).

  • Formation of Iodine-Containing Complexes : 2-aminopyridine and its derivatives form complexes with iodine, useful in various chemical processes (Saldabol, 1975).

  • Suzuki Cross-Coupling Reactions : 2,4-dibromopyridine undergoes regioselective Suzuki cross-coupling reactions, important in chemical synthesis (Sicre, Alonso-Gómez, & Cid, 2006).

  • Synthesis of Pyridylselenium Compounds : Selective bromine-magnesium exchange facilitates the synthesis of pyridylselenium compounds, useful in organometallic chemistry (Bhasin, Arora, Sharma, & Venugopalan, 2005).

  • Inhibitor Synthesis in Medical Research : The palladium-catalyzed regioselective 2-arylation of 2,x-dibromopyridines is efficient in synthesizing a 17-HSD1 inhibitor, relevant in medical research (Zhou et al., 2013).

  • Spectroscopic Analysis : Surface-enhanced Raman spectroscopy of 2,5-dibromopyridine has been conducted, providing insights into its structural properties (Chattopadhyay & Brahma, 1992).

Safety And Hazards

2,5-Dibromopyridine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

2,5-dibromopyridine
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InChI

InChI=1S/C5H3Br2N/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZHXUWDPHUQHFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

67987-57-9
Record name Pyridine, 2,5-dibromo-, homopolymer
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DSSTOX Substance ID

DTXSID00211452
Record name 2,5-Dibromopyridine
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Molecular Weight

236.89 g/mol
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Physical Description

Dark brown powder; [Sigma-Aldrich MSDS]
Record name 2,5-Dibromopyridine
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Product Name

2,5-Dibromopyridine

CAS RN

624-28-2
Record name 2,5-Dibromopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YA Getmanenko, RJ Twieg, BD Ellman - Liquid crystals, 2006 - Taylor & Francis
Fifteen 2,5‐disubstituted pyridine based liquid crystals were synthesized exploiting the different reactivities of the bromine atoms in 2,5‐dibromopyridine under Negishi coupling …
Number of citations: 15 www.tandfonline.com
WE Parham, RM Piccirilli - The Journal of Organic Chemistry, 1977 - ACS Publications
Reaction of a series of 2, 5-dibromo-substituted aromatic systems with 1 equiv of n-butyllithium at-100 C re-sults in high selectivity of halogen-metal exchange when the substituent …
Number of citations: 173 pubs.acs.org
FF Awwadi, SF Haddad, MM Turnbull, CP Landee… - …, 2013 - pubs.rsc.org
The magneto-structural correlations in Cu(25dbp)2X2 and Cu(2bp)2Br2, where 25dbp = 2,5-dibromopyridine, X = Cl or Br, and 2bp = 2-bromopyridine have been investigated. The …
Number of citations: 41 pubs.rsc.org
RJ Chambers, A Marfat - Synthetic communications, 1997 - Taylor & Francis
Regiospecific Carboalkoxylation of 2,5-Dibromopyridine Page 1 SYNTHETIC COMMUNICATIONS, 27(3), 515-520 (1997) REGlOSPEClFlC CARBOALKOXYLATION 0 F …
Number of citations: 36 www.tandfonline.com
SF Haddad, RH Al-Far - Journal of Chemical Crystallography, 2008 - Springer
Three salts of 2,5-dibromopyridinium with metal halides, (C 5 H 4 Br 2 N) 2 [CuCl 4 ], (I); (C 5 H 4 Br 2 N) 2 [CuBr 4 ], (II); and (C 5 H 4 Br 2 N) 2 [CdBr 4 ], (III), are isomorphous in C2/c …
Number of citations: 9 link.springer.com
PFH Schwab, F Fleischer, J Michl - The Journal of Organic …, 2002 - ACS Publications
Efficient syntheses of 5-brominated and 5,5‘-dibrominated 2,2‘-bipyridines and 2,2‘-bipyrimidines, useful for the preparation of metal-complexing molecular rods, have been developed. …
Number of citations: 230 pubs.acs.org
T Yamamoto, T Ito, K Kubota - Chemistry Letters, 1988 - journal.csj.jp
C 1988 The Chemical Society of Japan Page 1 CHEMISTRY LETTERS, pp. 153-154, 1988. C 1988 The Chemical Society of Japan A Soluble Poly (arylene) with Large Degree of …
Number of citations: 109 www.journal.csj.jp
T Yamamoto, N Saito - Macromolecular Chemistry and Physics, 1996 - Wiley Online Library
Dehalogenation polycondensation of 2,5‐dibromopyridine, 2,5‐Br 2 ‐Py, to poly(pyridine‐2,5‐diyl), PPy, has been achieved under electrochemical reductive conditions mediated by …
Number of citations: 22 onlinelibrary.wiley.com
MAVR da Silva, MAR Matos, LMPF Amaral - The Journal of Chemical …, 1997 - Elsevier
The standard (p=0.1 MPa) molar enthalpies of combustion, Δ c H m for liquid 2- and 3-bromopyridine and for crystalline 2,5- and 2,6- dibromopyridine were determined atT=298.15 K …
Number of citations: 18 www.sciencedirect.com
X Wang, P Rabbat, P O'Shea, R Tillyer… - Tetrahedron …, 2000 - Elsevier
Selective monolithiation of 2,5-dibromopyridine at either the 2-position or the 5-position is reported. Solvent and concentration strongly influence the selectivity. Coordinating solvents …
Number of citations: 115 www.sciencedirect.com

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